molecular formula C12H14O3 B1429055 3-(4-Methoxyphenyl)pent-2-enoic acid CAS No. 21758-10-1

3-(4-Methoxyphenyl)pent-2-enoic acid

Cat. No.: B1429055
CAS No.: 21758-10-1
M. Wt: 206.24 g/mol
InChI Key: PNGLWXCBVRIOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)pent-2-enoic acid (CAS: Not explicitly provided; structurally related to compounds in , and 17) is an α,β-unsaturated carboxylic acid featuring a pent-2-enoic acid backbone substituted at the β-position with a 4-methoxyphenyl group. This compound is characterized by its conjugated system, which enhances its reactivity in cycloaddition and nucleophilic addition reactions. The 4-methoxy group contributes to electronic effects (electron-donating via resonance) and may influence solubility and intermolecular interactions, such as hydrogen bonding and π-π stacking .

The synthesis of analogous compounds often involves Claisen-Schmidt condensations or hydrolysis of ester precursors under basic conditions, as seen in the preparation of fluorophenyl derivatives (). Crystallographic studies on related structures (e.g., 3-(4-Methoxyphenyl)pent-2-ene-1,5-dioic acid) reveal that the methoxyphenyl group adopts a planar conformation, while the carboxylic acid groups engage in strong hydrogen-bonded networks, forming layered supramolecular architectures .

Properties

IUPAC Name

3-(4-methoxyphenyl)pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGLWXCBVRIOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(4-Methoxyphenyl)pent-2-enoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in biological studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Methoxyphenyl)pent-2-enoic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

  • Pathways: It can influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-(4-Methoxyphenyl)pent-2-enoic acid 4-Methoxyphenyl at C3 C₁₂H₁₄O₃ 206.24* Conjugated enoic acid; methoxy enhances solubility and H-bonding .
(2Z)-5-(4-Fluorophenyl)-3-(4-methoxyphenyl)pent-2-enoic acid (6g) 4-Fluorophenyl at C5, 4-methoxyphenyl at C3 C₁₈H₁₅FO₃ 298.31 Fluorine introduces electron-withdrawing effects; increased acidity .
5-(4-Chlorophenyl)-3-phenyl-pent-2-enoic acid 4-Chlorophenyl at C5, phenyl at C3 C₁₇H₁₅ClO₂ 286.75 Chlorine enhances lipophilicity; potential for halogen bonding .
3-(4-Methoxyphenyl)but-2-enoic acid Shorter chain (but-2-enoic acid) C₁₁H₁₂O₃ 192.21 Reduced chain length alters molecular packing and reactivity .
(E)-3-Methyl-5-phenylpent-2-enoic acid Methyl at C3, phenyl at C5 C₁₂H₁₄O₂ 190.24 Lack of methoxy reduces polarity; weaker H-bonding capacity .

Physicochemical Properties

  • Solubility: The 4-methoxy group in the target compound improves aqueous solubility compared to non-polar analogs like 5-(4-chlorophenyl)-3-phenyl-pent-2-enoic acid. However, shorter-chain derivatives (e.g., 3-(4-methoxyphenyl)but-2-enoic acid) may exhibit higher solubility in organic solvents due to reduced molecular weight .
  • Acidity : Electron-withdrawing substituents (e.g., -F in compound 6g) lower the pKa of the carboxylic acid group compared to the methoxy-substituted analog. For example, fluorophenyl derivatives show pKa values ~1.5 units lower than methoxyphenyl analogs .
  • Thermal Stability: Crystallographic studies indicate that hydrogen-bonded networks (e.g., R₂²(8) motifs in ) enhance the thermal stability of methoxyphenyl derivatives compared to non-hydrogen-bonding analogs .

Biological Activity

3-(4-Methoxyphenyl)pent-2-enoic acid, also known as (E)-3-(4-methoxyphenyl)pent-2-enoic acid, is an organic compound with the molecular formula C₁₂H₁₄O₃. This compound features a pentenoic acid structure with a methoxy-substituted phenyl group, contributing to its unique biological properties. Its structural characteristics enhance its lipophilicity and potential interactions with various biological systems, making it a subject of interest in biochemical research.

Chemical Structure and Properties

The compound's structure includes a double bond and a carboxylic acid functional group, which are crucial for its reactivity and biological activity. The methoxy group enhances its ability to interact with cellular components, including enzymes and proteins.

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities, including:

  • Enzyme Modulation : The compound interacts with various enzymes, influencing their activity. Notably, it has been shown to affect isomerases that catalyze transformations involving similar substrates.
  • Antioxidant Properties : Studies indicate that the compound may possess antioxidant capabilities, which can protect cells from oxidative stress and contribute to overall cellular health.
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Research Findings

Several studies have explored the biological activity of this compound. Below are key findings summarized from diverse sources:

StudyFindings
Smolecule (2023)Demonstrated interaction with various enzymes; potential modulation of enzyme activity linked to disease pathways.
PubChem DataIdentified structural features and potential applications in biochemical pathways relevant to health .
ResearchGate PublicationDiscussed synthesis methods and comparative analysis with structurally similar compounds .

Case Studies

  • Cellular Interaction Studies : In vitro studies have shown that this compound can alter the activity of specific enzymes involved in metabolic processes. For example, it was found to enhance the activity of certain isomerases while inhibiting others, suggesting a nuanced role in metabolic regulation.
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation, indicating its potential as an anti-inflammatory agent. The exact mechanism remains under investigation but may involve modulation of NF-kB signaling pathways.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(E)-3-(4-methoxyphenyl)prop-2-enoic acidShorter carbon chain (propene instead of pentene)Potentially different reactivity due to chain length
4-Methoxycinnamic acidSimilar aromatic structure but lacks the pentene chainDifferent functional groups affecting biological activity

Preparation Methods

Palladium-Catalyzed Carbonylation

Research indicates that palladium-catalyzed carbonylation of aryl halides or esters can be adapted for synthesizing conjugated acids like 3-(4-methoxyphenyl)pent-2-enoic acid. For example, ethyl 4-bromopent-4-enoate can undergo Pd-catalyzed carbonylation in the presence of carbon monoxide, a process similar to that described for the synthesis of related pentenoic acids.

  • Procedure:
    • React ethyl 4-bromopent-4-enoate with a palladium catalyst (e.g., Pd(OAc)₂) and phosphine ligands in a solvent such as tetrahydrofuran (THF).
    • Introduce carbon monoxide at pressures ranging from 300 to 600 bar.
    • Maintain temperatures between 90°C and 110°C for 1-24 hours.
    • Hydrolyze the ester with aqueous base (e.g., KOH) to obtain the free acid.

Research Data:

  • The process yields predominantly trans-isomers with low by-product formation, aligning with the synthesis of conjugated acids with high stereoselectivity.

Hydrolysis of Esters

Following the carbonylation, ester hydrolysis is performed under basic conditions:

R-COOEt + KOH → R-COOH + EtOH

This method is well-established and offers high yields, especially when using mild reflux conditions in methanol or aqueous ethanol solutions.

Wittig and Olefination Strategies

The formation of the conjugated double bond in this compound can be achieved via Wittig reactions or related olefination techniques.

Wittig Reaction

  • Preparation of the Phosphonium Salt:
    • React 4-methoxybenzyl bromide with triphenylphosphine to form the corresponding phosphonium salt.
  • Olefin Formation:
    • Deprotonate the phosphonium salt with a strong base like n-butyllithium.
    • React with an aldehyde or ketone precursor, such as pent-2-enal, to form the conjugated alkene.

Horner–Wadsworth–Emmons (HWE) Olefination

  • Use phosphonate esters derived from methoxyphenyl aldehydes and aldehyde precursors to generate the conjugated double bond with high stereoselectivity, favoring trans-isomers.

Research Data:

  • These methods provide controlled formation of the double bond with high regio- and stereoselectivity, critical for biological activity and purity.

Decarboxylation and Side-Chain Functionalization

In some protocols, the synthesis starts from malonic acid derivatives or related compounds, which undergo decarboxylation and subsequent chain extension.

  • Procedure:
    • Condense malonic acid derivatives with aromatic aldehydes under acid catalysis.
    • Decarboxylate the intermediate at elevated temperatures (~150°C).
    • Introduce the methoxyphenyl group via substitution or coupling reactions.

Research Data:

  • This approach is efficient for constructing the pentenoic acid backbone with the aromatic substituent, especially when combined with subsequent olefination steps.

Research Findings Summary Table

Method Key Reagents Conditions Advantages References
Palladium-catalyzed carbonylation Ethyl 4-bromopent-4-enoate, Pd(OAc)₂, CO 90–110°C, 300–600 bar, 1–24 h High selectivity, yields trans-isomers
Wittig/Olefination Phosphonium salts, aldehydes, bases Room temperature to reflux, controlled stereochemistry Precise double bond formation
Malonic acid derivatives Malonic acid, aromatic aldehydes Reflux, decarboxylation at 150°C Versatile, allows functional group modifications

Notes on Optimization and Purification

  • Catalyst Loading: Palladium catalysts are used in molar ratios from 0.1 to 5 g per mole of substrate.
  • Solvent Choice: Toluene, diethyl ether, and tetrahydrofuran are common; solvent choice depends on solubility.
  • Reaction Pressure: CO pressures are maintained between 100–650 bar for optimal carbonylation.
  • Purification: Column chromatography with hexane/ethyl acetate mixtures effectively isolates the target compound.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methoxyphenyl)pent-2-enoic acid, and how can reaction conditions be optimized for yield and stereoselectivity?

Methodological Answer: The synthesis of α,β-unsaturated carboxylic acids like this compound can be achieved via Claisen-Schmidt condensation or Heck coupling . For example:

  • Claisen-Schmidt Condensation : React 4-methoxyacetophenone with malonic acid derivatives under basic conditions (e.g., Knoevenagel condensation). Optimization includes using catalysts like piperidine or ionic liquids to enhance regioselectivity .
  • Heck Coupling : Employ palladium catalysts to couple 4-methoxyiodobenzene with pent-2-enoic acid derivatives. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to detect intermediates.
  • Purify via recrystallization (e.g., toluene/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic protons (δ 6.8–7.4 ppm, doublets for para-substituted phenyl), methoxy group (δ ~3.8 ppm, singlet), and α,β-unsaturated protons (δ 5.5–7.0 ppm, coupling constants J = 15–16 Hz for trans-configuration) .
    • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), olefinic carbons (δ 120–140 ppm), and methoxy carbon (δ ~55 ppm) .
  • IR Spectroscopy : Strong carbonyl stretch (~1700 cm⁻¹) and conjugated C=C stretch (~1630 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M-H]⁻ at m/z 234.0895 for C₁₂H₁₂O₃) .

Q. Purity Assessment :

  • Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound in different solvents?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilicity. Solvent effects (e.g., polar vs. nonpolar) are modeled using the PCM (Polarizable Continuum Model) . Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G(d) level .
  • Molecular Dynamics (MD) Simulations : Evaluate conformational stability in aqueous vs. organic solvents (e.g., using GROMACS ). Focus on hydrogen-bonding interactions between the carboxylic acid group and solvent molecules .

Q. Applications :

  • Predict regioselectivity in Diels-Alder reactions or nucleophilic additions.

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound, particularly double bond configuration?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from ethanol or acetone to obtain single crystals.
  • Data Collection : Employ SHELXL for refinement. Key parameters include R-factor (<5%) and wR² (<10%) to validate model accuracy .
  • Analysis :
    • ORTEP Diagrams : Visualize bond lengths (C=C ~1.34 Å for trans) and angles.
    • Electron Density Maps : Confirm absence of disorder in the α,β-unsaturated system .

Q. Case Study :

  • For analogous compounds like 4-methoxycinnamic acid, X-ray data confirmed trans-configuration via planar geometry and torsion angles .

Q. What strategies address contradictory spectral data (e.g., NMR vs. IR) during structural elucidation?

Methodological Answer:

  • Isomer Discrimination :
    • NOESY NMR : Detect spatial proximity between methoxy protons and olefinic protons to confirm E/Z isomerism.
    • UV-Vis Spectroscopy : Compare λ_max shifts; conjugated systems (E-isomer) absorb at longer wavelengths (~280 nm) .
  • Impurity Identification :
    • LC-MS/MS : Detect trace byproducts (e.g., decarboxylated derivatives).
    • DSC/TGA : Thermal analysis identifies polymorphic forms or solvates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxyphenyl)pent-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methoxyphenyl)pent-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.